N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

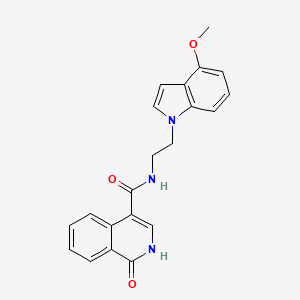

N-(2-(4-Methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a 1-oxo-1,2-dihydroisoquinoline core linked via a carboxamide group to a 4-methoxyindole-substituted ethyl chain. The dihydroisoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-[2-(4-methoxyindol-1-yl)ethyl]-1-oxo-2H-isoquinoline-4-carboxamide |

InChI |

InChI=1S/C21H19N3O3/c1-27-19-8-4-7-18-16(19)9-11-24(18)12-10-22-21(26)17-13-23-20(25)15-6-3-2-5-14(15)17/h2-9,11,13H,10,12H2,1H3,(H,22,26)(H,23,25) |

InChI Key |

GTZCONSOLIXFEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CNC(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

Formation of the Indole Derivative: The starting material, 4-methoxyindole, undergoes alkylation with an appropriate ethylating agent to introduce the 2-(4-methoxy-1H-indol-1-yl)ethyl group.

Isoquinoline Synthesis: The isoquinoline moiety is synthesized separately, often starting from a benzylamine derivative through a Pictet-Spengler reaction.

Coupling Reaction: The final step involves coupling the indole derivative with the isoquinoline carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is C21H19N3O3, with a molecular weight of 375.4 g/mol. The structure features a methoxy group attached to an indole ring, which is linked to a dihydroisoquinoline framework. This combination suggests potential biological activities, making it a candidate for further investigation in various applications.

Anticancer Activity

Preliminary studies indicate that compounds with similar structural characteristics exhibit anticancer properties. The indole and isoquinoline structures are known for their roles in various biological activities, including apoptosis induction in cancer cells. The dual heterocyclic nature of this compound may enhance its efficacy against specific cancer types.

Neuroprotective Effects

Research has shown that indole derivatives can possess neuroprotective effects, potentially through the modulation of neurotransmitter systems or by acting as antioxidants. The compound's structure may allow it to interact favorably with neuroreceptors or inhibit neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

Isoquinoline derivatives have been documented for their antimicrobial activities. This compound may also exhibit such properties, which could be explored in the context of developing new antibiotics or antifungal agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Ugi reactions and cyclization processes. Optimization techniques such as chromatography are employed to ensure high yield and purity. The synthesis pathway can be summarized as follows:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Ugi Reaction | Formation of a precursor compound using amino acids and isocyanides. |

| 2 | Cyclization | Cyclization to form the isoquinoline core structure. |

| 3 | Purification | Use of chromatography to isolate the final product. |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

Case Study 1: Anticancer Mechanism

A study demonstrated that indole-based compounds could induce apoptosis in breast cancer cell lines through caspase activation pathways. The unique structure of the compound may enhance this effect due to its ability to target multiple cellular pathways involved in cancer proliferation.

Case Study 2: Neuroprotection

Research on related indole derivatives indicated significant neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests that this compound could be evaluated for similar protective mechanisms.

Case Study 3: Antimicrobial Activity

Investigations into isoquinoline derivatives revealed potent antibacterial activity against Gram-positive bacteria. This provides a promising avenue for exploring this compound as a potential antimicrobial agent.

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the isoquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Structural Features:

Comparative Table of Analogous Compounds:

Pharmacological and Physicochemical Properties

- Binding Affinity : While halogenated derivatives (e.g., 3,4-dichlorobenzyl, IC50 = 1.3 μM) exhibit strong target binding due to hydrophobic interactions, the methoxyindole group may engage in hydrogen bonding or π-stacking with aromatic residues in biological targets .

Biological Activity

N-(2-(4-methoxy-1H-indol-1-yl)ethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that combines the structural features of indole and isoquinoline. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 375.4 g/mol. It features a methoxy group attached to an indole moiety, which is linked to a 1-oxo-1,2-dihydroisoquinoline core. This unique dual heterocyclic structure suggests diverse biological activities.

Key Structural Features

| Feature | Description |

|---|---|

| Indole Moiety | Contributes to various biological activities |

| Isoquinoline Core | Known for its pharmacological significance |

| Methoxy Group | Enhances lipophilicity and biological activity |

Biological Activities

Preliminary studies indicate that compounds with similar structural frameworks exhibit a range of biological activities, including:

- Anticancer Activity: Compounds containing indole and isoquinoline structures have shown efficacy against various cancer cell lines.

- Antimicrobial Properties: Research suggests potential antibacterial effects against Gram-positive and Gram-negative bacteria.

- Neuroprotective Effects: Some derivatives may offer protection against neurodegenerative conditions.

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that derivatives of isoquinoline exhibit significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.

- Antimicrobial Activity:

- Neuroprotective Effects:

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Modulation of Cell Signaling: The compound may affect signaling pathways related to apoptosis and cell proliferation.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes that include the formation of the indole moiety followed by the introduction of the isoquinoline core. Techniques such as chromatography are employed for purification to ensure high yield and purity.

Synthesis Steps

-

Formation of Indole Structure:

- Utilizing starting materials such as aniline derivatives and aldehydes.

-

Isoquinoline Integration:

- Employing cyclization reactions to form the isoquinoline framework.

-

Final Coupling Reaction:

- Linking both structures through amide bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.